3-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrole ring fused to a pyridine ring, with a phenyl group attached at the third position. This unique structure endows it with distinct chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science. The compound is recognized for its potential bioactive properties, including antimicrobial, antiviral, and anticancer activities, which are currently under investigation in scientific studies.
3-Phenyl-1H-pyrrolo[2,3-c]pyridine can be classified as a nitrogen-containing heterocycle. It is part of a broader class of pyrrolo-pyridine derivatives that have been explored for their pharmacological potential. The compound's molecular formula is C13H10N2, and its CAS number is 25797-05-1. It serves as a versatile building block in organic synthesis and medicinal chemistry .
The synthesis of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine typically involves cyclization reactions. Some common methods include:
The molecular structure of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine consists of a fused pyrrole and pyridine ring system with the phenyl group located at the third position of the pyrrole ring. Key structural data include:
The compound's structural features contribute to its reactivity and interaction with biological targets, making it an interesting subject for further study in drug design.
3-Phenyl-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions:
Reaction Type | Reagents | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Pyridine N-oxides |
Reduction | Lithium aluminum hydride | Reduced pyrrolo[2,3-c]pyridine derivatives |
Substitution | Halogenating agents | Various substituted derivatives |
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 3-Phenyl-1H-pyrrolo[2,3-c]pyridine is primarily linked to its biological activities. Recent studies suggest that it acts as an inhibitor at the colchicine-binding site on tubulin, disrupting microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies .
Preliminary evaluations indicate that compounds derived from this scaffold exhibit moderate to excellent antitumor activities against various cancer cell lines, showcasing its potential therapeutic applications in oncology .
The physical properties of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine include:
The chemical properties are characterized by its ability to undergo various transformations through oxidation, reduction, and substitution reactions as previously described. The stability of the compound under different conditions is also an essential factor in its application in research and industry.
3-Phenyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Pyrrolopyridines constitute a class of nitrogen-containing heterocycles formed by fusing pyrrole and pyridine rings, resulting in six possible isomeric structures. These isomers are systematically named based on the fusion pattern: pyrrolo[2,3-b]pyridine (7-azaindole), pyrrolo[3,2-b]pyridine, pyrrolo[2,3-c]pyridine, pyrrolo[3,2-c]pyridine, pyrrolo[3,4-c]pyridine, and pyrrolo[2,3-a]pyridine. The specific isomer pyrrolo[2,3-c]pyridine features a bridgehead nitrogen at position 1 (pyrrole numbering) and a pyridine nitrogen at position 4 (equivalent to position 7 in azaindole nomenclature) [5] [7]. This distinct connectivity creates a unique electron distribution, where the pyrrole nitrogen acts as a hydrogen bond donor and the pyridine nitrogen serves as a hydrogen bond acceptor. Such electronic properties significantly influence intermolecular interactions with biological targets, solubility, and metabolic stability. The 3-phenyl-1H-pyrrolo[2,3-c]pyridine derivative exemplifies a strategically functionalized variant, where the phenyl group at C-3 enhances planarity and π-stacking capabilities, crucial for binding to hydrophobic enzyme pockets [6] [8].
Table 1: Pyrrolopyridine Isomers and Key Features
Isomer | Systematic Name | Nitrogen Positions | Bioactive Examples |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | 7-azaindole | Pyridine N at position 7 | Vemurafenib (anticancer) |
Pyrrolo[3,2-c]pyridine | – | Pyridine N at position 6 | Tubulin inhibitors [1] |
Pyrrolo[2,3-c]pyridine | – | Pyridine N at position 4 | 3-Phenyl derivatives [6] |
Pyrrolo[3,4-c]pyridine | – | Two nitrogens in fused ring | Aldose reductase inhibitors [5] |
Historically, pyrrolo[2,3-c]pyridine derivatives emerged as understudied scaffolds compared to isomers like pyrrolo[2,3-b]pyridine (7-azaindole). Early research focused on their synthesis via cyclocondensation reactions of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds under acidic catalysis [6] [8]. Initial biological screenings revealed moderate antibacterial and antifungal activities, but interest surged when derivatives demonstrated kinase inhibition and microtubule disruption potential. For example, FMS kinase inhibitors featuring pyrrolo[3,2-c]pyridine cores (e.g., compound 1r, IC₅₀ = 30 nM) outperformed early leads in suppressing macrophage colony-stimulating factor signaling, highlighting the scaffold’s relevance in oncology and autoimmune diseases [3]. Concurrently, structural optimization of Combretastatin A-4 analogs led to tubulin inhibitors incorporating pyrrolo[3,2-c]pyridine, such as compound 10t (IC₅₀ = 0.12–0.21 μM against cancer cells), validating the scaffold’s capacity to stabilize bioactive configurations absent in open-chain analogs [1]. These discoveries positioned 3-aryl-pyrrolo[2,3-c]pyridines as privileged structures for targeting cytoskeletal and signaling proteins.
The strategic focus on 3-phenyl-1H-pyrrolo[2,3-c]pyridine arises from its dual pharmacophoric character: the fused heterocycle provides a rigid, planar platform for engaging biomolecular targets, while the C-3 phenyl group enables hydrophobic and π-stacking interactions. This moiety enhances binding affinity to tubulin’s colchicine site and kinase ATP pockets, as confirmed by molecular docking studies [1] [3]. Additionally, the scaffold exhibits favorable drug-likeness per Lipinski’s rule of five, with molecular weights typically <400 g/mol and moderate logP values (2.5–3.5), ensuring cellular permeability without compromising solubility [1] [8]. Unlike metabolically labile cis-olefins in natural products like combretastatin, the constrained pyrrolopyridine core resists isomerization, improving metabolic stability. These attributes make 3-phenyl-1H-pyrrolo[2,3-c]pyridine a versatile template for developing anticancer, anti-inflammatory, and metabolic disorder therapeutics [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1